1-(4-Methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. It features a methoxyphenyl group attached to a pyrazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group to an amine group using reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of fatty acids and play a role in inflammation and cancer.
Molecular Targets: The compound binds to the active site of the enzyme, preventing the conversion of substrates into pro-inflammatory mediators.
Pathways Involved: Inhibition of lipoxygenase activity leads to a decrease in the production of leukotrienes and other inflammatory mediators.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-indole: Both compounds share the methoxyphenyl group but differ in their core structures (pyrazole vs. indole).
1-(4-Methoxyphenyl)-1H-imidazole: Similar to the pyrazole derivative, the imidazole compound also exhibits enzyme inhibition but with varying potency and selectivity.
1-(4-Methoxyphenyl)-1H-1,2,3-triazole: This compound has a triazole ring instead of a pyrazole ring and demonstrates distinct pharmacological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKQCWSQSIFTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.